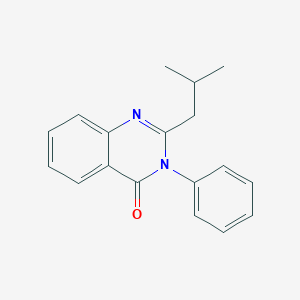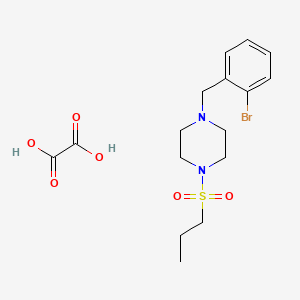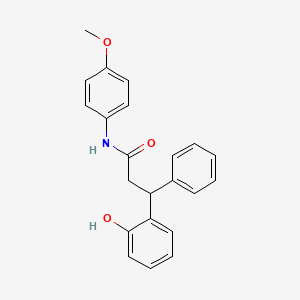
1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate, also known as CNB-001, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CNB-001 is a piperazine derivative that has been synthesized and studied for its neuroprotective and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body. It also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the brain. This compound has also been shown to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, protect neurons from damage, and improve cognitive function. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate is that it has been shown to be safe and well-tolerated in animal studies. It also has a favorable pharmacokinetic profile, which means that it can be easily absorbed and distributed in the body. However, one limitation of this compound is that it has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Direcciones Futuras
There are several future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, more studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
This compound is a novel compound that has shown promise in the treatment of neurological disorders. Its neuroprotective and anti-inflammatory properties make it a potential candidate for the development of new drugs. The synthesis method of this compound has been optimized to increase the yield and purity of the compound. While there are limitations to its current research, there are many future directions for the study of this compound that could lead to exciting new discoveries in the field of neuroscience.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine oxalate has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to have neuroprotective and anti-inflammatory properties that can prevent neuronal damage and reduce inflammation in the brain.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2.C2H2O4/c22-21(23)18-8-4-7-17(13-18)15-20-11-9-19(10-12-20)14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUKWJMPXXSCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-morpholinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3942073.png)
![2-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3942083.png)


![1-isopropyl-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942119.png)
![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3942123.png)



![3-(4-methylphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3942161.png)
![methyl (2S,4R)-1-{[4-(acetylamino)phenyl]sulfonyl}-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3942178.png)
![N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide](/img/structure/B3942186.png)

![[2-(3-ethoxy-10H-phenothiazin-10-yl)ethyl]diethylamine oxalate](/img/structure/B3942198.png)